1-bromo-2-fluoro-3,4-dimethoxybenzene
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Overview
Description
1-Bromo-2-fluoro-3,4-dimethoxybenzene is an organic compound with the molecular formula C8H8BrFO2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3,4-dimethoxy-2-fluorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution . This is a two-step mechanism :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The compound is involved in the electrophilic aromatic substitution reactions of benzene . This reaction maintains the aromaticity of the benzene ring . The compound can also undergo free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . The substitution occurs at the benzylic position . The exact molecular and cellular effects would depend on the specific context of the reaction and the presence of other compounds.
Action Environment
The action of 1-Bromo-3,4-dimethoxy-2-fluorobenzene can be influenced by various environmental factors. For instance, the compound is highly flammable and can be easily ignited by heat, sparks, or flames . Its vapors may form explosive mixtures with air . Therefore, the compound’s action, efficacy, and stability must be considered in the context of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-3,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation and subsequent halogenation reactions. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-3,4-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the bromine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Fluorination: Fluorine gas (F2) or other fluorinating agents like Selectfluor.
Major Products:
- Substituted benzene derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
1-Bromo-2-fluoro-3,4-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Comparison with Similar Compounds
1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the fluorine atom.
2-Fluoro-1,4-dimethoxybenzene: Similar structure but lacks the bromine atom.
4-Bromo-1,2-dimethoxybenzene: Different substitution pattern on the benzene ring.
Uniqueness: 1-Bromo-2-fluoro-3,4-dimethoxybenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-bromo-2-fluoro-3,4-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJFWBQOLVRPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095544-37-8 |
Source
|
Record name | 1-bromo-2-fluoro-3,4-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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